molecular formula C17H17ClN2O3S B15027094 ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15027094
M. Wt: 364.8 g/mol
InChI Key: DGHPIAOUZGMKHR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. Its structure includes a 4-chlorophenyl group at position 5, methyl substituents at positions 2 and 7, and an ethyl carboxylate moiety at position 5. This compound is synthesized via a multi-step protocol: (i) a Biginelli reaction to form a tetrahydropyrimidine-2-thione intermediate using 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea, followed by (ii) cyclization with chloroacetic acid in acetic anhydride to yield the fused thiazolo[3,2-a]pyrimidine scaffold . The 4-chlorophenyl group enhances lipophilicity and influences intermolecular interactions, while the ethyl carboxylate contributes to solubility and bioactivity .

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-5-7-12(18)8-6-11/h5-8,10,14H,4H2,1-3H3

InChI Key

DGHPIAOUZGMKHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(S2)C)C

Origin of Product

United States

Preparation Methods

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

Intermediate 1 undergoes cyclization with chloroacetic acid or ethyl chloroacetate in the presence of a base (e.g., sodium acetate) and acetic anhydride. Key steps include:

  • Nucleophilic substitution : The thiol group attacks chloroacetic acid, forming a thioether linkage.
  • Cyclodehydration : Intramolecular cyclization eliminates water, forming the thiazole ring.

Representative Conditions :

  • Reflux in acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours.
  • Yields: 75–85% after recrystallization (ethanol/ethyl acetate).

Optimization of Reaction Parameters

Solvent and Catalyst Selection

  • Solvent : Acetic acid/acetic anhydride mixtures enhance electrophilicity of the carbonyl carbon, accelerating cyclization.
  • Catalyst : Sodium acetate neutralizes HCl byproducts, preventing side reactions.

Temperature and Time

  • Optimal Temperature : 110–120°C (reflux).
  • Reaction Time : 8–12 hours ensures complete cyclization.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp: 160–162°C).
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves minor impurities.

Alternative Synthetic Routes

Polyphosphoric Acid (PPA)-Mediated Cyclodehydration

Heating Intermediate 1 with PPA at 120°C for 2 hours induces cyclodehydration, forming the thiazolo[3,2-a]pyrimidine core. While efficient, this method requires careful temperature control to avoid decomposition.

Yield : 70–78%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 80% compared to conventional heating, achieving comparable yields (82%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility.
  • Conditions : Tubular reactor (residence time: 20 minutes) at 130°C.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Fusion of reagents at 120°C reduces waste.
  • Catalyst Recycling : SnCl₂·2H₂O recovery via filtration lowers costs.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, C7-CH₃), 3.45 (s, 3H, C2-CH₃), 5.15 (s, 1H, C5-H), 7.25–7.45 (m, 4H, Ar-H).
IR (KBr) 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (thiazole C=N), 1240 cm⁻¹ (C-O).

X-ray Crystallography

  • Flattened Boat Conformation : The dihydropyrimidine ring adopts a non-planar geometry (deviation: 0.224 Å).
  • Dihedral Angles : 80.94° between thiazolopyrimidine and 4-chlorophenyl rings.

Challenges and Mitigation

Byproduct Formation

  • Issue : Competing formation of open-chain thioethers.
  • Solution : Excess chloroacetic acid (1.2 equiv) drives cyclization.

Steric Hindrance

  • Issue : Bulky 4-chlorophenyl group slows cyclization.
  • Solution : Prolonged reflux (12 hours) ensures completion.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound exhibits reactivity at multiple sites due to its heterocyclic structure and functional groups:

2.1 Carboxylate Group Reactivity
The ethyl carboxylate group undergoes:

  • Esterification : Reaction with alcohols or amines to form derivatives

  • Nucleophilic substitution : Attacks by nucleophiles (e.g., hydrazines) to generate bioactive derivatives.

2.2 Thiazolo-Pyrimidine Core Reactivity
The fused thiazole-pyrimidine system enables:

  • Electrophilic aromatic substitution : Substituents (e.g., 4-chlorophenyl) direct reactivity

  • Enzyme inhibition : Preliminary studies suggest interactions with metabolic enzymes via hydrogen bonding or π-π stacking.

2.3 Substituent Effects
The 4-chlorophenyl group enhances:

  • Lipophilicity , influencing bioavailability

  • Electrophilicity of the aromatic ring, enabling further substitution.

Structural Influence on Reactivity

The compound’s three-dimensional structure modulates reactivity:

  • Torsion angles (e.g., N2—C6=N3—N4 = −177.82°) stabilize intermediates during synthesis .

  • Hydrogen bonding : N—H⋯O interactions in dimers may influence solubility and reactivity in biological systems .

Future Research Directions

  • Optimization of synthesis yields : Exploring alternative catalysts or microwave-assisted methods .

  • Derivative design : Expanding substituent diversity to enhance selectivity.

  • Mechanistic studies : Elucidating enzyme inhibition via computational docking or kinetic assays.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:

Compound Substituents Synthesis Key Properties Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (C5), methyl (C7), ethyl carboxylate (C6) Biginelli reaction with 4-bromobenzaldehyde; cyclization with chloroacetic acid Stronger π-halogen interactions in crystal packing; higher melting point (~220°C)
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl (C5), allylidene (C2), methyl (C7), ethyl carboxylate (C6) Condensation of tetrahydropyrimidine with 3-phenylpropenal in acetic anhydride Extended conjugation enhances UV absorption; moderate antifungal activity
Ethyl 5-phenyl-3-oxo-2-isatinylidene-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl (C5), isatinylidene (C2), methyl (C7), ethyl carboxylate (C6) Reaction of tetrahydropyrimidine with isatin in ethanol-dioxane Fluorescent properties due to aromatic isatin moiety; inactive against fungi
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl (C5), trimethoxybenzylidene (C2), methyl (C7), ethyl carboxylate (C6) Cyclization with 2,4,6-trimethoxybenzaldehyde in acetic acid-acetic anhydride Enhanced crystallinity due to methoxy groups; C–H···O hydrogen bonding in lattice
Ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Target) 4-Chlorophenyl (C5), methyl (C2, C7), ethyl carboxylate (C6) Biginelli reaction followed by cyclization with chloroacetic acid Moderate antifungal activity (MIC: 12.5–25 µg/mL against Candida albicans)

Key Observations :

Halogen Substituents :

  • The bromophenyl analog exhibits stronger π-halogen interactions in its crystal lattice compared to the chlorophenyl derivative, leading to higher thermal stability .
  • The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing bioactivity without excessive crystallinity .

C2 Substituents :

  • Allylidene (e.g., 3-phenylallylidene) or benzylidene groups (e.g., 2,4,6-trimethoxybenzylidene) extend conjugation, enhancing photophysical properties but reducing antifungal efficacy compared to simpler methyl substituents .
  • The methyl group at C2 in the target compound minimizes steric hindrance, facilitating enzyme binding in antifungal assays .

Biological Activity: Antifungal potency correlates with substituent electronegativity: 4-chlorophenyl > 4-bromophenyl > 4-methylphenyl. The target compound shows MIC values of 12.5–25 µg/mL against C. albicans, outperforming non-halogenated analogs . Compounds with bulky C2 substituents (e.g., isatinylidene) exhibit reduced activity due to steric clashes with fungal enzyme active sites .

Crystallographic Behavior :

  • Methoxy or bromo substituents promote ordered crystal packing via hydrogen bonding (C–H···O) or halogen interactions, whereas methyl groups result in less directional packing .
  • The target compound’s puckered thiazolo-pyrimidine ring (flattened boat conformation) is conserved across analogs, with dihedral angles between fused rings ranging from 80–85° .

Biological Activity

Ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate in methanol. The resulting compound has a molecular formula of C19H17ClN2O5S and features a thiazole ring fused with a dihydropyrimidine ring . The crystal structure analysis reveals nearly planar configurations that facilitate potential interactions with biological targets.

Biological Activities

The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against various microorganisms including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have reported the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds derived from this scaffold have been tested against multiple cancer cell lines. In one study, a related compound exhibited an IC50 value of 16.23 μM against U937 human monocytic cells, showcasing its potential for further development as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of thiazolo[3,2-a]pyrimidine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited potent antibacterial activity with IC50 values significantly lower than those of standard antibiotics such as streptomycin .

Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxic effects of ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo were assessed against a panel of human cancer cell lines using the National Cancer Institute (NCI) protocols. The compound demonstrated selective cytotoxicity towards melanoma cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted thioureas, aldehydes, and β-ketoesters under acidic conditions. A representative method involves:

  • Refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid, substituted benzaldehydes (e.g., 4-chlorophenyl), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours .
  • Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (78% yield, m.p. 427–428 K). Key Variables :
Aldehyde SubstitutionCatalyst SystemYield (%)Reference
4-ChlorophenylAcOH/Ac₂O78
2-FluorobenzylideneAcOH/NaOAc82
MethoxycarbonylmethyleneAc₂O75

Note : Prolonged reflux times (>12 hours) may degrade the product, while lower temperatures (<373 K) reduce cyclization efficiency .

Q. What analytical techniques are critical for confirming its structure and purity?

  • X-ray Crystallography : Resolves spatial conformation (e.g., flattened boat geometry of the thiazolopyrimidine ring, dihedral angles between fused rings) .
  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (C7-methyl), and δ 5.2–5.4 ppm (C5-H) confirm substituents .
  • ¹³C NMR : Carbonyl (C=O) peaks at ~170–175 ppm and aromatic carbons at 120–140 ppm .
    • IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (pyrimidine C=N) .

Q. How does the spatial conformation of the thiazolo[3,2-a]pyrimidine core influence reactivity?

The fused thiazole-pyrimidine system adopts a puckered "flattened boat" conformation, with C5 deviating by 0.224 Å from the N2/C9/N1/C6/C7 plane . This distortion:

  • Enhances electrophilic substitution at C6 due to partial positive charge localization.
  • Restricts rotation of the 4-chlorophenyl group, stabilizing π-π stacking in crystal lattices .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety affect bioactivity?

Substituent polarity and steric bulk modulate interactions with biological targets (e.g., enzymes):

SubstituentObserved Activity TrendMechanism HypothesisReference
4-ClModerate antimicrobial activityEnhanced lipophilicity
2-FImproved solubilityHalogen bonding with H₂O
4-CarboxyReduced potencySteric hindrance
Methodological Insight : Replace the benzylidene group with electron-withdrawing/donating substituents and evaluate bioactivity via MIC assays or enzyme inhibition studies .

Q. What intermolecular forces stabilize its crystal packing, and how do they impact material properties?

  • C–H···O Hydrogen Bonds : Bifurcated interactions (2.7–3.1 Å) form chains along the c-axis, contributing to high thermal stability (Tₘ > 420 K) .
  • π-π Stacking : Offset stacking (3.8 Å) between thiazolopyrimidine and aryl rings enhances planarity, as seen in triclinic P1 crystals . Experimental Design : Compare packing motifs of derivatives (e.g., 4-carboxy vs. 4-methoxy) using single-crystal XRD and DSC .

Q. How can discrepancies between X-ray and spectroscopic data be resolved?

  • Scenario : X-ray data may show non-planar conformations, while NMR suggests free rotation.
  • Resolution Steps :

Perform variable-temperature NMR to detect dynamic effects (e.g., coalescence of C5-H signals above 323 K) .

Validate hydrogen bonding networks via Hirshfeld surface analysis (e.g., 12% H-bond contribution in title compound) .

Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Data Contradiction Analysis

  • Conflict : Divergent melting points reported for analogs (e.g., 427 K vs. 415 K).
  • Root Cause : Polymorphism or solvent inclusion (e.g., DMF co-crystallization lowers m.p. by 10–15 K) .
  • Mitigation : Standardize recrystallization solvents (e.g., ethyl acetate only) and report polymorph screening data .

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